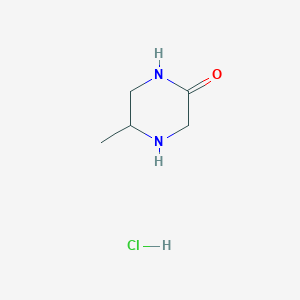
2-(Difluoromethoxy)-3-methylisonicotinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-3-methylisonicotinic acid is a fluorinated organic compound that belongs to the class of isonicotinic acids. The presence of the difluoromethoxy group (OCF₂H) in its structure imparts unique physicochemical properties, making it a compound of interest in various scientific fields. Fluorinated compounds are known for their enhanced stability, lipophilicity, and bioavailability, which are advantageous in pharmaceutical and agrochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 3-methylisonicotinic acid, is reacted with a difluoromethylating agent like difluoromethyl ether (ClCF₂H) under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to facilitate the substitution process.
Industrial Production Methods
Industrial production of 2-(Difluoromethoxy)-3-methylisonicotinic acid may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, the development of greener synthetic routes, such as using non-ozone depleting difluorocarbene reagents, is being explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)-3-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-3-methylisonicotinic acid has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-3-methylisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can lead to modulation of biological pathways and therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethoxy)-3-methylisonicotinic acid: Similar in structure but with a trifluoromethoxy group (OCF₃) instead of difluoromethoxy.
2-(Difluoromethoxy)aniline: Contains a difluoromethoxy group attached to an aniline ring.
Difluoromethoxylated ketones: Used as building blocks for synthesizing various nitrogen-containing heterocycles.
Uniqueness
2-(Difluoromethoxy)-3-methylisonicotinic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the difluoromethoxy group enhances its stability and bioavailability compared to non-fluorinated analogs .
Propiedades
Fórmula molecular |
C8H7F2NO3 |
|---|---|
Peso molecular |
203.14 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-3-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-4-5(7(12)13)2-3-11-6(4)14-8(9)10/h2-3,8H,1H3,(H,12,13) |
Clave InChI |
RVAQXIDKGYZYPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1OC(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


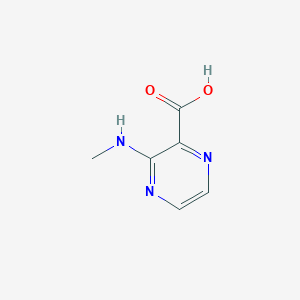
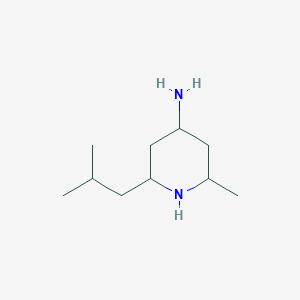
![tert-butyl ((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate](/img/structure/B13113218.png)
![2,5-Bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13113230.png)
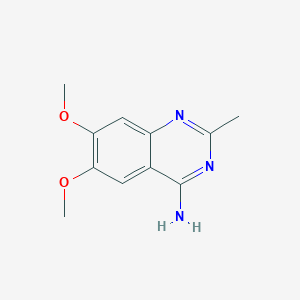

![1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13113247.png)
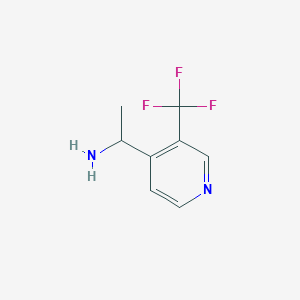

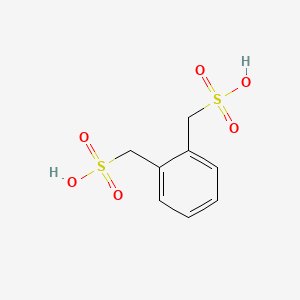

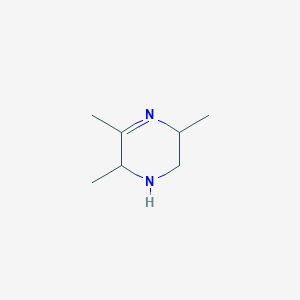
![Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride](/img/structure/B13113291.png)
